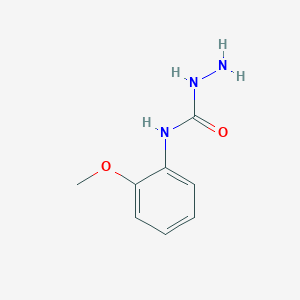

Hydrazinecarboxamide, N-(2-methoxyphenyl)-

Description

Contextualization within the Hydrazinecarboxamide Class of Organic Compounds

The foundational structure of this class is hydrazinecarboxamide, more commonly known as semicarbazide (B1199961). It is a derivative of urea (B33335) where one of the amino groups is replaced by a hydrazine (B178648) group. chemicalbook.com This structure imparts a unique reactivity; it is frequently reacted with aldehydes and ketones to form derivatives known as semicarbazones through a condensation reaction. wikipedia.org These semicarbazone derivatives are noted for having high melting points and crystalline structures, which facilitates the purification and identification of reaction products. wikipedia.org

The parent compound, hydrazinecarboxamide, is a water-soluble white solid. wikipedia.org Its fundamental chemical and physical properties provide a baseline for understanding its derivatives.

| Property | Value |

|---|---|

| Chemical Formula | CH₅N₃O |

| Molar Mass | 75.071 g·mol⁻¹ |

| Melting Point | 96 °C (205 °F; 369 K) |

| Appearance | Water-soluble white solid |

Hydrazinecarboxamide, N-(2-methoxyphenyl)- is a specific derivative where the hydrogen of one of the terminal nitrogen atoms of the hydrazine moiety is substituted with a 2-methoxyphenyl group. This substitution of an aryl group onto the nitrogen atom defines it as an N-aryl hydrazinecarboxamide, a modification that significantly influences the molecule's chemical properties and biological activity compared to the parent compound.

Research Trajectories and Academic Significance of N-Substituted Hydrazinecarboxamides

The hydrazinecarboxamide structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with various biological targets. nih.gov The structural diversity achievable through N-substitution allows for extensive chemical modifications, which researchers have leveraged to explore a wide array of therapeutic applications. nih.gov The academic significance of this class is rooted in the diverse biological activities exhibited by its derivatives.

Research into N-substituted hydrazinecarboxamides has uncovered a broad spectrum of potential therapeutic uses, making them a focal point for the development of novel bioactive compounds. nih.govpnrjournal.com The synthesis of various derivatives, often by condensing a substituted hydrazinecarboxamide with different aldehydes or ketones, has yielded compounds with significant pharmacological potential. pnrjournal.comcore.ac.uk These activities are often linked to the ability of the resulting molecules to form chelates with metal ions within cells. pnrjournal.comcore.ac.uk

Detailed research findings have highlighted several key areas of activity:

Anticonvulsant Activity: Semicarbazones, a major subclass of hydrazinecarboxamide derivatives, have emerged as compounds with a broad range of anticonvulsant activities. researchgate.net Certain N-substituted derivatives have shown significant protection in maximal electroshock seizure (MES) tests, a standard screening model for antiepileptic drugs. researchgate.net

Antimicrobial Activity: Many hydrazinecarboxamide derivatives have been evaluated for antibacterial and antifungal properties. pnrjournal.comcore.ac.uk The introduction of aryl groups can lead to compounds with good activity against various bacterial strains, including Aeromonas hydrophila and Salmonella typhimurium. pnrjournal.com

Anticancer and Antitumor Activity: N-substituted hydrazinecarboxamides and their related thiosemicarbazide (B42300) analogues have shown promising antiproliferative properties. mdpi.comresearchgate.net Their mechanism is often related to their ability to bind with metals like copper or iron in cells, leading to antiviral, anti-infective, and antineoplastic effects. wikipedia.org Studies have shown efficacy against numerous cancer cell lines. nih.gov For instance, certain p-methoxycinnamoyl hydrazides have been evaluated for their anticancer activity against human breast cancer cells (T47D). researchgate.net

Enzyme Inhibition: This class of compounds has demonstrated potent inhibition of various enzymes, including cyclooxygenases (COX), which are implicated in inflammation. nih.govnih.gov This suggests potential applications as anti-inflammatory agents. nih.gov

The following table summarizes selected research findings on various N-substituted hydrazinecarboxamides, illustrating the academic interest in this class of compounds.

| Derivative Class/Compound | Reported Biological Activity | Research Focus |

|---|---|---|

| N-Aryl Semicarbazones | Anticonvulsant | Screening for antiepileptic potential using MES and psychomotor seizure tests. researchgate.net |

| Aryl Thiosemicarbazones | Antibacterial | Activity demonstrated against Gram-negative bacteria like Aeromonas hydrophila and Salmonella typhimurium. pnrjournal.com |

| p-Methoxycinnamoyl Hydrazides | Anticancer | Synthesis and in vitro assays against human breast cancer cell lines (T47D). researchgate.net |

| General Hydrazinecarboxamides | Enzyme Inhibition | Potent inhibition of enzymes such as cholinesterases, carbonic anhydrases, and cyclooxygenases. nih.gov |

| Hydrazide-Hydrazones | Antimycobacterial | Activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. nih.gov |

The consistent discovery of potent biological activity across this chemical class underscores the academic significance of compounds like Hydrazinecarboxamide, N-(2-methoxyphenyl)-. While specific data on this molecule is sparse, its structure suggests it is a viable candidate for synthesis and biological screening within these established research trajectories.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62774-58-7 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-amino-3-(2-methoxyphenyl)urea |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

InChI Key |

ALFKACWMXFQUGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NN |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Hydrazinecarboxamide, N 2 Methoxyphenyl and Derivatives

Comprehensive Spectroscopic Analyses

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as FTIR, NMR, and mass spectrometry provide detailed information about functional groups, atomic connectivity, and molecular composition.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of N-(2-methoxyphenyl)hydrazinecarboxamide and its derivatives, the FTIR spectrum provides definitive evidence for key structural motifs.

The N-H stretching vibrations of the primary (-NH2) and secondary (-NH-) amine groups in the hydrazinecarboxamide core typically appear as medium-intensity bands in the region of 3190–3480 cm⁻¹. scirp.org The presence of a strong absorption band characteristic of the C=O stretch (Amide I band) is consistently observed around 1685 cm⁻¹. scirp.org Another important vibration, the C=N stretching of the azomethine group, is found in the 1580–1612 cm⁻¹ range. scirp.orgnih.gov The deformation vibration of the N-H bond (Amide II band) is typically located near 1450 cm⁻¹. scirp.org Furthermore, the N-N single bond stretching vibration is assigned to an absorption band at approximately 1032 cm⁻¹. scirp.org These characteristic frequencies collectively confirm the presence of the core hydrazinecarboxamide structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3190 - 3480 | scirp.org |

| C=O (Amide I) | Stretching | ~1686 | scirp.orgnih.gov |

| C=N (Azomethine) | Stretching | 1580 - 1612 | scirp.orgnih.gov |

| N-H (Amide II) | Bending | ~1450 | scirp.org |

| N-N | Stretching | ~1032 | scirp.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: In derivatives of N-(2-methoxyphenyl)hydrazinecarboxamide, the proton signals are well-resolved. The protons of the amide (-CONH₂) and secondary amine (-NH-) groups are particularly characteristic, often appearing as broad singlets at downfield chemical shifts, typically in the range of δ 6.70 ppm and δ 7.67-8.19 ppm, respectively. scirp.orgnih.gov The downfield shift of the -NH- proton is attributed to its involvement in hydrogen bonding and the electronic effects of the adjacent carbonyl and imine groups. researchgate.net Aromatic protons resonate in the expected region of δ 6.35–7.81 ppm. scirp.orgnih.gov The methoxy (B1213986) (-OCH₃) group protons on the phenyl ring give rise to a sharp singlet at approximately δ 3.76 ppm. lew.ro

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -NH- (Hydrazone) | 7.67 - 8.19 | Singlet (broad) | scirp.orgnih.gov |

| Aromatic (Ar-H) | 6.35 - 7.81 | Multiplet | scirp.orgnih.gov |

| -CONH₂ | ~6.70 | Singlet (broad) | scirp.org |

| -OCH₃ | ~3.76 | Singlet | lew.ro |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is readily identified by its characteristic downfield resonance at approximately δ 155-158 ppm. scirp.orgnih.gov The imine carbon (C=N) signal appears at a similar downfield region, around δ 147 ppm. scirp.org Carbons of the aromatic ring are observed between δ 112–150 ppm. The methoxy carbon (-OCH₃) gives a distinct signal at approximately δ 55.7 ppm. lew.ro

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Amide) | 155 - 158 | scirp.orgnih.gov |

| C-NH₂ (Aromatic) | ~150 | scirp.org |

| C=N (Imine) | ~147 | scirp.org |

| Aromatic (Ar-C) | 112 - 137 | scirp.org |

| -OCH₃ | ~55.7 | lew.ro |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can determine the molecular weight with high accuracy, allowing for the confirmation of the molecular formula. nih.gov For instance, a derivative such as 2-(2-(benzyloxy)benzylidene)hydrazine-1-carboxamide (C₁₅H₁₅N₃O₂) has a calculated molecular weight of 269.29, with an observed mass of 269.2897, confirming its elemental composition. nih.gov

The fragmentation pattern provides valuable structural information. In electron ionization (EI), the molecular ion (M⁺) is formed, which then breaks down into smaller, characteristic fragment ions. chemguide.co.uk For hydrazinecarboxamide structures, fragmentation often involves cleavage of the bonds adjacent to the carbonyl group and the relatively weak N-N bond. libretexts.org Common fragmentation pathways include the loss of the carboxamide group (-CONH₂) or the methoxyphenyl moiety. The stability of the aromatic ring often results in a strong molecular ion peak. libretexts.org

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as Hydrazinecarboxamide, N-(2-methoxyphenyl)-, exhibit characteristic absorptions. The spectra of related derivatives show absorption bands corresponding to π→π* transitions, typically associated with the aromatic rings and the C=N/C=O conjugated system, and n→π* transitions, which involve the non-bonding electrons on the oxygen and nitrogen atoms. nih.gov For example, a related thiosemicarbazone nickel(II) complex showed absorption maxima (λmax) at 269 nm, attributed to an n→π* transition, and at 328 nm, corresponding to a ligand-to-metal charge transfer (LMCT) transition. nih.gov

Crystalline State Structural Determination

While spectroscopic methods reveal the molecular formula and connectivity, determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, requires crystallographic techniques.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline solid. Analysis of related hydrazinecarboxamide derivatives reveals several key structural features. The molecules consistently adopt an E configuration with respect to the C=N double bond. iucr.orgnih.gov

A crucial finding is the planarity of the central hydrazinecarboxamide moiety [–N–N–C(=O)–N–]. nih.gov This planar core is flanked by the aromatic rings, which are twisted with respect to this central plane to minimize steric hindrance. Dihedral angles between the mean plane of the hydrazinecarboxamide group and the attached phenyl rings can vary, with reported values such as 24.7° and 34.3°. nih.gov

The crystal packing is heavily influenced by a network of hydrogen bonds. Intramolecular hydrogen bonds, such as between a phenolic hydrogen and the azomethine nitrogen (O—H⋯N), are often observed, which increases molecular rigidity. nih.gov Intermolecular hydrogen bonds are critical in forming the supramolecular architecture. The carbonyl oxygen atom frequently acts as an acceptor for two N-H donors from neighboring molecules (bifurcated hydrogen bonds), leading to the formation of chains or complex three-dimensional networks. iucr.orgnih.gov These interactions often result in characteristic motifs, such as R²₂(8) rings. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 9.1066 (18) | nih.gov |

| b (Å) | 7.6277 (15) | nih.gov |

| c (Å) | 14.375 (3) | nih.gov |

| β (°) | 95.31 (3) | nih.gov |

| Bond Length C=O (Å) | 1.212 (3) | iucr.org |

| Molecular Conformation | E configuration at C=N bond | iucr.org |

| Key Intermolecular Interaction | N—H⋯O and O—H⋯O hydrogen bonds | iucr.org |

Note: Data in Table 4 is for a closely related derivative, (E)-2-(2-Hydroxy-5-iodobenzylidene)hydrazinecarboxamide, as a representative example. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Determination of Molecular Geometry and Stereochemistry (e.g., E/Z Isomerism)

Crystallographic studies have successfully identified both isomers in related structures. For instance, the compound (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazine-1-carboxamide was unequivocally determined to exist in the E conformation about the azomethine double bond. nih.govresearchgate.net In contrast, the analysis of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide revealed that the molecule adopts the Z configuration with respect to the C=N bond. scirp.org The stability and prevalence of one isomer over the other can be influenced by steric hindrance and electronic interactions between the substituents on the imine carbon and nitrogen atoms. mdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction provides high-precision data on the spatial coordinates of atoms, allowing for a detailed analysis of key structural parameters. The central hydrazinecarboxamide moiety [–N–N–C(=O)–N–] in these derivatives is often observed to be nearly planar. In the structure of (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazine-1-carboxamide, the maximum deviation from this plane was reported to be a mere 0.010 (2) Å. nih.gov Similarly, in N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide, this unit is also nearly planar with a maximum deviation of 0.018 (2) Å. nih.gov

The orientation of appended aryl rings relative to this core is defined by dihedral angles. For example, in one derivative, the central moiety's mean plane forms dihedral angles of 24.7 (1)°, 72.91 (12)°, and 34.26 (11)° with the phenolic ring, an adjacent phenyl ring, and the phenylhydrazine (B124118) ring, respectively. nih.gov Specific bond lengths confirm the electronic distribution within the molecule; for example, the C=N double bond in (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide was measured at 1.284(5) Å, distinguishing it from the adjacent C-N single bonds. researchgate.net

| Compound Derivative | Parameter | Value | Reference |

|---|---|---|---|

| (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide | Bond Length C=N (Å) | 1.284(5) | researchgate.net |

| Bond Length C-N (Å) | 1.374(5) | ||

| N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide | Dihedral Angle (Hydrazinecarboxamide core to Phenyl ring) (°) | 8.45 (10) | nih.gov |

| Max Deviation from Planarity (Hydrazinecarboxamide core) (Å) | 0.018 (2) | ||

| (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazine-1-carboxamide | Dihedral Angle (Core to Phenolic ring) (°) | 24.7 (1) | nih.gov |

| Dihedral Angle (Core to Phenylhydrazine ring) (°) | 34.26 (11) |

Crystal System and Space Group Analysis

The macroscopic symmetry of a crystal is described by its crystal system and the internal arrangement of molecules by its space group. These parameters are fundamental outputs of a single-crystal X-ray diffraction experiment. Derivatives of hydrazinecarboxamide have been found to crystallize in several different systems, reflecting the influence of molecular structure and intermolecular interactions on the resulting crystal lattice.

For example, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide crystallizes in the orthorhombic system with the space group Pccn. scirp.org In contrast, N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide and (E)-2-(2-Hydroxy-5-iodobenzylidene)hydrazinecarboxamide both adopt a monoclinic crystal system. nih.govnih.gov The specific packing arrangement is dictated by factors such as molecular shape and the formation of hydrogen bonding networks.

| Compound Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide | Orthorhombic | Pccn | a = 12.3855(1) Å, b = 34.5746(5) Å, c = 24.2283(3) Å | scirp.org |

| (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate | Orthorhombic | Pca2₁ | a = 32.932(3) Å, b = 5.8490(7) Å, c = 7.3606(8) Å | researchgate.net |

| N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide | Monoclinic | P2₁/c | a = 6.2225(3) Å, b = 15.3429(7) Å, c = 11.8897(5) Å, β = 112.283(4)° | nih.gov |

| (E)-2-(2-Hydroxy-5-iodobenzylidene)hydrazinecarboxamide | Monoclinic | P2₁/n | a = 9.1066(18) Å, b = 7.6277(15) Å, c = 14.375(3) Å, β = 95.31(3)° | nih.gov |

Disorder and Solvate Inclusion Studies

High-resolution crystallographic analysis can also reveal more complex structural phenomena, such as atomic disorder or the inclusion of solvent molecules (solvates) within the crystal lattice. These features can significantly impact the interpretation of the crystal structure and the material's bulk properties.

A relevant example of solvate inclusion is found in the literature for (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazine-1-carboxamide, where a dimethylformamide solvate of the compound has been reported. nih.gov This indicates that solvent molecules were incorporated into the crystal lattice during the crystallization process.

Positional disorder, where an atom or a group of atoms occupies two or more positions in the crystal lattice, is another phenomenon observed in related structures. In the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, one of the oxygen atoms of a nitro group was found to be disordered over two orientations. nih.gov The refinement of the structure assigned occupancy factors of 0.65 (7) and 0.35 (7) to these two positions, quantifying the statistical distribution of the atom over the available sites. nih.gov Such studies provide a more nuanced and accurate picture of the solid-state structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies, especially those rooted in Density Functional Theory (DFT), have become a standard approach for the theoretical examination of hydrazinecarboxamide derivatives. These methods allow for a detailed exploration of molecular characteristics at the electronic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like Hydrazinecarboxamide, N-(2-methoxyphenyl)-. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31G++(d,p), to provide a balance between accuracy and computational cost.

Table 1: Representative Calculated Geometric Parameters for a Hydrazinecarboxamide-like Structure (Note: This table is illustrative and does not represent actual calculated data for Hydrazinecarboxamide, N-(2-methoxyphenyl)-)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | N-N | ~1.38 Å |

| Bond Angle | N-C=O | ~123° |

| Dihedral Angle | C-N-N-C | ~178° |

The electronic properties of a molecule are critical to understanding its reactivity. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive. For various hydrazinecarboxamide derivatives, these frontier molecular orbitals have been visualized to understand charge transfer within the molecule. The analysis also helps in identifying the distribution of electron density and predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Representative Frontier Orbital Data (Note: This table is illustrative and does not represent actual calculated data for Hydrazinecarboxamide, N-(2-methoxyphenyl)-)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. Theoretical vibrational frequencies can be calculated and are often scaled to correct for anharmonicity and limitations of the theoretical model. This aids in the assignment of bands in experimental FT-IR and Raman spectra. Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental spectra. Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, providing insights into the UV-Visible absorption spectrum.

Molecules with rotatable bonds, such as Hydrazinecarboxamide, N-(2-methoxyphenyl)-, can exist in multiple conformations. Theoretical chemistry can be used to explore the conformational energy landscape to identify different stable conformers and the energy barriers between them. By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface scan can be constructed. This analysis reveals the most stable conformers and provides insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. Such studies on related molecules have helped to understand how intramolecular interactions, like hydrogen bonds, stabilize certain conformations.

Molecular Modeling and Simulation Approaches

While extensive molecular modeling and simulation studies specifically for Hydrazinecarboxamide, N-(2-methoxyphenyl)- are not prominent in the literature, these techniques represent a powerful next step for understanding its dynamic behavior and interactions. Molecular dynamics (MD) simulations, for instance, could be used to study the compound's behavior in a solvent or its interaction with a biological target over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motion and conformational changes. Such approaches are invaluable for bridging the gap between static quantum chemical calculations and the dynamic reality of molecular systems.

Ligand-Host Interaction Modeling (e.g., Protein Binding Site Analysis for Chemical Interaction Modes)

Ligand-host interaction modeling is a computational technique used to predict and analyze the binding of a small molecule (the ligand), such as Hydrazinecarboxamide, N-(2-methoxyphenyl)-, to a larger receptor molecule (the host), typically a protein. This analysis is crucial for understanding the potential biological activity of a compound.

The process involves molecular docking simulations, where the ligand is placed into the binding site of a protein to determine the most likely binding conformation and affinity. These simulations calculate the binding energy and identify key intermolecular interactions, such as:

Hydrogen Bonds: Interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Through this analysis, researchers can visualize how a ligand like Hydrazinecarboxamide, N-(2-methoxyphenyl)- might interact with specific amino acid residues within a protein's active site, providing insights into its mechanism of action.

Intermolecular Interaction Energy Decomposition Analysis

Intermolecular interaction energy decomposition analysis (EDA) is a quantum mechanical method that breaks down the total interaction energy between two or more molecules into distinct physical components. This provides a deeper understanding of the nature of the forces holding a molecular complex together.

For a hypothetical complex involving Hydrazinecarboxamide, N-(2-methoxyphenyl)-, EDA would partition the total binding energy into terms such as:

Electrostatic Energy: The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange-Repulsion Energy: A purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space.

Polarization Energy: The attractive interaction resulting from the distortion of the electron cloud of one molecule by the electric field of the other.

Dispersion Energy: A quantum mechanical attractive force arising from instantaneous fluctuations in electron density.

By quantifying these components, EDA can reveal whether the binding is primarily driven by electrostatic forces, dispersion, or other effects, offering a detailed picture of the chemical bonding.

Advanced Computational Analyses

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. It allows for the characterization of chemical bonds based on the properties of the electron density at a specific point between two bonded atoms, known as the bond critical point (BCP).

If a QTAIM analysis were performed on Hydrazinecarboxamide, N-(2-methoxyphenyl)-, it would involve calculating various properties at the BCPs of its intramolecular and any potential intermolecular bonds. These properties include:

Electron Density (ρ): The magnitude of the electron density at the BCP is related to the bond order.

Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared-shell interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions).

Total Electron Energy Density (H(r)): The sign of H(r) can also help to distinguish between shared and closed-shell interactions.

This level of analysis provides a rigorous, quantitative description of the chemical bonding within the molecule and in its interactions with other molecules.

Chemical Reactivity and Mechanistic Studies of Hydrazinecarboxamide, N 2 Methoxyphenyl and Derivatives

Fundamental Chemical Transformations

The reactivity of Hydrazinecarboxamide, N-(2-methoxyphenyl)- is primarily dictated by the hydrazine (B178648) and amide functional groups. These sites are susceptible to reactions with electrophiles and can undergo cleavage under certain conditions.

Carbonyl Condensation Reactions

One of the most fundamental reactions of hydrazine derivatives is their condensation with carbonyl compounds. researchgate.netresearchgate.net Hydrazinecarboxamide, N-(2-methoxyphenyl)- readily reacts with aldehydes and ketones to form the corresponding semicarbazones. This reaction is a classic example of a carbonyl condensation, a class of reactions vital to forming carbon-carbon and carbon-nitrogen bonds in organic synthesis. libretexts.orglibretexts.org

The reaction mechanism typically proceeds in an acidic medium. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine moiety, being the most nucleophilic site, then attacks the activated carbonyl carbon. researchgate.net This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable semicarbazone product. The presence of the N-(2-methoxyphenyl) group can influence the reaction rate and product stability through steric and electronic effects.

These condensation reactions are synthetically powerful for creating new C=N bonds and are often used to prepare intermediates for more complex heterocyclic syntheses. towson.edu The resulting semicarbazones can be isolated or used in situ for subsequent cyclization reactions.

Table 1: Representative Carbonyl Condensation Reaction

| Reactant A | Reactant B | Product | Reaction Type |

| Hydrazinecarboxamide, N-(2-methoxyphenyl)- | Aldehyde/Ketone (R-CO-R') | N-(2-methoxyphenyl)semicarbazone | Carbonyl Condensation |

|  |  |

Note: The images are illustrative placeholders for the chemical structures.

Hydrolysis and Degradation Pathways

The amide linkage in Hydrazinecarboxamide, N-(2-methoxyphenyl)- is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which leads to the degradation of the molecule. Theoretical studies on the alkaline hydrolysis of the structurally related N-(2-methoxyphenyl) benzamide (B126) provide insight into the likely mechanism. researchgate.net

The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This rate-determining step forms a tetrahedral intermediate. researchgate.net From this intermediate, the reaction can proceed through several pathways, often involving proton transfer mediated by solvent molecules like water. The final step is the cleavage of the carbon-nitrogen bond, resulting in the formation of 2-methoxyaniline and hydrazinecarboxylic acid (or its decomposition products, hydrazine and carbon dioxide, depending on the conditions). researchgate.net

The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the presence of catalysts. Understanding these degradation pathways is crucial for determining the compound's stability and shelf-life in various chemical environments.

Cycloaddition and Heterocyclic Ring Formation Reactions

Hydrazinecarboxamide, N-(2-methoxyphenyl)- serves as a valuable precursor for the synthesis of various five-membered heterocyclic rings. The presence of the N-N-C=O skeleton is ideal for constructing these systems through cyclization reactions.

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in medicinal chemistry. Derivatives of Hydrazinecarboxamide, N-(2-methoxyphenyl)- are frequently used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. A common synthetic route involves the acylation of the terminal nitrogen followed by cyclodehydration. luxembourg-bio.com

For instance, reacting Hydrazinecarboxamide, N-(2-methoxyphenyl)- with a carboxylic acid or its derivative (like an acid chloride or ester) yields an N,N'-diacylhydrazine intermediate. This intermediate can then be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or concentrated sulfuric acid. kashanu.ac.ir The mechanism involves intramolecular nucleophilic attack of the amide oxygen onto the other carbonyl carbon, followed by elimination of water to form the stable, aromatic oxadiazole ring. researchgate.net

Table 2: General Scheme for 1,3,4-Oxadiazole Synthesis

| Starting Material | Reagent(s) | Intermediate | Product |

| Hydrazinecarboxamide, N-(2-methoxyphenyl)- | 1. R-COCl2. POCl₃ (Dehydrating agent) | N-acyl-N'-(2-methoxyphenyl)semicarbazide | 2-Amino(or substituted)-5-R-1,3,4-oxadiazole derivative |

|  |  |

Note: The images are illustrative placeholders for the chemical structures.

Synthesis of Thiadiazole Derivatives

Similar to oxadiazoles, 1,3,4-thiadiazoles are heterocycles of significant interest. The synthesis of thiadiazoles from Hydrazinecarboxamide, N-(2-methoxyphenyl)- typically requires its conversion into the corresponding thiosemicarbazide (B42300) derivative, N-(2-methoxyphenyl)thiosemicarbazide. This can be achieved by reacting it with a sulfurizing agent.

Once the thiosemicarbazide is formed, cyclization can be accomplished through various methods. One common approach is the acid-catalyzed cyclization of the thiosemicarbazide with carboxylic acids, often using dehydrating agents like polyphosphoric acid (PPA) or concentrated sulfuric acid. encyclopedia.pubnih.gov Another method involves the oxidative cyclization of thiosemicarbazones (formed by condensing the thiosemicarbazide with an aldehyde) using reagents like ferric chloride (FeCl₃). semanticscholar.org The reaction proceeds via an intramolecular cyclization followed by dehydration or oxidation to yield the aromatic 2,5-disubstituted 1,3,4-thiadiazole (B1197879) ring. ekb.egresearchgate.net

Formation of Triazole Ring Systems

The 1,2,4-triazole (B32235) ring can also be synthesized from Hydrazinecarboxamide, N-(2-methoxyphenyl)-. These syntheses often involve reaction with reagents that can provide the remaining two atoms (one carbon and one nitrogen) needed to form the five-membered ring. nih.govnih.gov

One established method is the reaction of the semicarbazide (B1199961) with an imidate or a similar C-N containing functional group. For example, condensation with an N-acylimidate followed by thermal or acid-catalyzed cyclization can lead to the formation of a 1,2,4-triazole ring. isres.org Another pathway involves the reaction of the corresponding thiosemicarbazide (as discussed in 5.2.2) with an alkyl or aryl hydrazine, which upon heating can cyclize with the elimination of hydrogen sulfide. clockss.org The versatility of these methods allows for the synthesis of a wide range of substituted 1,2,4-triazole derivatives. researchgate.net

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and transformation pathways of chemical compounds. For derivatives of Hydrazinecarboxamide, N-(2-methoxyphenyl)-, detailed mechanistic studies, such as the cyclization of (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide, offer a comprehensive understanding of their chemical behavior. lew.ro

Reaction Kinetics

In the first proposed reaction pathway, the rate-determining step is the conversion between the second and third intermediates, with a calculated rate constant of 1.64 s⁻¹. lew.ro For the alternative reaction pathway, the rate-limiting step occurs between the third and fourth intermediates, exhibiting a significantly slower rate constant of 1.44 x 10⁻⁴ s⁻¹. lew.ro This substantial difference in rate constants indicates a strong kinetic preference for the first pathway.

A detailed analysis of the kinetic parameters for the reaction of 4-methoxybenzaldehyde (B44291) with hydrazinecarboxamide to form the precursor (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide provides further insight. The activation energy and rate constants have been determined, highlighting the energy barriers and reaction speeds of the process.

Table 1: Kinetic Data for the Reaction of 4-Methoxybenzaldehyde with Hydrazinecarboxamide lew.ro

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | Data not available in search results |

| Rate Constant (k) | Data not available in search results |

Interactive Data Table: The data for activation energy, rate constant, and collision frequency were mentioned as evaluated in the source but the specific numerical values were not provided in the abstract.

Thermodynamic Analysis

The thermodynamic data, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), have been evaluated for the consecutive steps of the reaction leading to the formation of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. lew.ro

Table 2: Thermodynamic Parameters for the Cyclization of (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide (Route 1) lew.ro

| Step | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| Activation Parameters | |||

| Transition State 1 | Data not available | Data not available | Data not available |

| Transition State 2 | Data not available | Data not available | Data not available |

| Reaction Parameters | |||

| Intermediate 1 -> Intermediate 2 | Data not available | Data not available | Data not available |

Interactive Data Table: While the source mentions the evaluation of these thermodynamic parameters, the specific values for each step were not detailed in the provided search result.

Coordination Chemistry and Metal Complexation Properties of N Methoxyphenylhydrazinecarboxamide Ligands

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with hydrazinecarboxamide-type ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. mtct.ac.innih.gov The resulting metal chelates can be characterized by a variety of physicochemical techniques, including elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectroscopic methods (IR, UV-Vis, NMR). nih.govresearchgate.netmedjchem.com

Hydrazone and its derivatives readily form stable complexes with a wide array of transition metal ions. mtct.ac.inchemistryjournal.net The formation of these complexes is driven by the Lewis acid-base interaction between the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base).

Ni(II), Co(II), Cu(II), and Fe(II) Complexes: Studies on related hydrazone ligands have demonstrated the successful synthesis of complexes with these first-row transition metals. nih.govrsc.org For example, the reaction of a hydrazone ligand with acetate (B1210297) salts of Cu(II), Co(II), Ni(II), and Fe(II) in a 2:1 ligand-to-metal molar ratio yields stable complexes. nih.gov Similarly, Co(II), Ni(II), and Cu(II) complexes of 2-(2,5-dimethoxy-benzylidene)hydrazine-1-carbothioamide have been synthesized and characterized. researchgate.netmedjchem.com

Zn(II) and Mn(II) Complexes: Zinc(II) and Manganese(II) complexes with hydrazone ligands are also well-documented. nih.govnih.govresearchgate.netsemanticscholar.org The synthesis of a five-coordinate Zn(II) complex with a hydrazone Schiff base has been reported, highlighting the structural diversity achievable with these ligands. researchgate.net

Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) are known to form stable, often square planar, complexes with nitrogen and oxygen/sulfur donor ligands. rsc.orgnih.govnih.gov Research on N-heteroaromatic hydrazone ligands has led to the synthesis of Pd(II) complexes with potential anticancer activity. nih.gov Platinum(II) complexes with carbazates and hydrazides have also been synthesized and characterized, suggesting that N-(2-methoxyphenyl)hydrazinecarboxamide would similarly coordinate to Pt(II). unesp.brunesp.br

Ru(II) Complexes: Ruthenium(II) complexes, particularly those with "piano-stool" geometries, are of interest for their catalytic and medicinal applications. mdpi.comnih.gov The ability of hydrazone-type ligands to coordinate with ruthenium has been established, indicating the potential for the formation of Ru(II)-N-(2-methoxyphenyl)hydrazinecarboxamide complexes. nih.govnih.gov

The stoichiometry of the resulting metal complexes is influenced by factors such as the nature of the metal ion, the reaction conditions, and the denticity of the ligand. Common stoichiometries observed for bidentate hydrazone-type ligands are 1:1 and 1:2 (metal:ligand). researchgate.netnih.govnih.gov

1:1 Stoichiometry: In some cases, a 1:1 complex is formed, where one ligand molecule coordinates to a single metal ion. researchgate.netnih.gov

1:2 Stoichiometry: More frequently, a 1:2 stoichiometry is observed, particularly with divalent metal ions, leading to the formation of [M(L)₂] type complexes. medjchem.com

The coordination number of the central metal ion in these complexes typically ranges from four to six, resulting in various geometries. nih.gov For instance, a coordination number of six is common for many first-row transition metal complexes, leading to octahedral geometries. nih.govrsc.org

Table 1: Summary of Expected Metal Complex Formation with N-(2-methoxyphenyl)hydrazinecarboxamide based on Analogous Ligands

| Metal Ion | Expected Complex Formation | Common Stoichiometry (M:L) | Typical Coordination Number |

| Ni(II) | Yes researchgate.netmedjchem.comrsc.org | 1:2 medjchem.com | 6 rsc.org |

| Co(II) | Yes researchgate.netmedjchem.comrsc.org | 1:2 rsc.org | 6 rsc.org |

| Cu(II) | Yes researchgate.netmedjchem.comresearchgate.netnih.gov | 1:2 nih.gov | 5 or 6 researchgate.netnih.gov |

| Zn(II) | Yes nih.govresearchgate.netscience.gov | 1:2 nih.gov | 4, 5, or 6 researchgate.netresearchgate.net |

| Mn(II) | Yes nih.govresearchgate.netsemanticscholar.orgdoi.org | 1:2 researchgate.net | 6 or 7 semanticscholar.org |

| Pd(II) | Yes nih.govbiointerfaceresearch.com | 1:1 or 1:2 nih.govnih.gov | 4 nih.gov |

| Pt(II) | Yes rsc.orgnih.govunesp.brunesp.brmdpi.com | 1:2 unesp.brunesp.br | 4 rsc.org |

| Fe(II) | Yes nih.gov | 1:2 nih.gov | 6 nih.gov |

| Ru(II) | Yes mdpi.comnih.govnih.govmdpi.comencyclopedia.pub | 1:2 nih.gov | 6 nih.gov |

Elucidation of Coordination Modes and Binding Sites

Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in determining the coordination modes of hydrazinecarboxamide-type ligands. Changes in the vibrational frequencies of key functional groups upon complexation provide direct evidence of their involvement in bonding to the metal ion.

For hydrazone and semicarbazone ligands, the most common mode of coordination is as a bidentate ligand, chelating to the metal ion through the carbonyl oxygen and the azomethine nitrogen atom. mtct.ac.in This is evidenced by a shift to lower frequency of the C=O stretching vibration and a shift in the C=N stretching vibration in the IR spectrum of the complex compared to the free ligand. The formation of a stable five-membered chelate ring is a driving force for this coordination mode. mtct.ac.in

While bidentate coordination is prevalent, hydrazone-type ligands can exhibit higher denticities depending on the presence of other donor groups within their structure.

Bidentate Behavior: As discussed, the primary coordination mode for simple hydrazones and semicarbazones is bidentate (N,O or N,S). mtct.ac.inmedjchem.com In these cases, the ligand typically coordinates in its neutral or deprotonated form.

Tridentate and Polydentate Behavior: If the hydrazone framework is substituted with additional donor groups, such as a hydroxyl or a heterocyclic ring, the ligand can act as a tridentate or even a polydentate ligand. mtct.ac.inchemistryjournal.net For instance, a hydrazone derived from salicylaldehyde (B1680747) can coordinate through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen, exhibiting tridentate behavior. chemistryjournal.net The N-(2-methoxyphenyl) group in the target compound introduces a methoxy (B1213986) group, where the oxygen atom could potentially participate in coordination, leading to tridentate behavior under certain conditions.

Geometry and Stereochemistry of Coordination Complexes

The geometry of the resulting coordination complexes is dictated by the coordination number of the central metal ion and the nature of the ligands.

Octahedral Geometry: For metal ions with a coordination number of six, a distorted octahedral geometry is commonly observed. nih.govrsc.org This is particularly prevalent for Ni(II), Co(II), and Fe(II) complexes with a 1:2 metal-to-ligand ratio. nih.govrsc.org

Square Planar Geometry: For d⁸ metal ions like Pd(II) and Pt(II), a square planar geometry is typical, especially with bidentate ligands. rsc.org

Square Pyramidal and Trigonal Bipyramidal Geometries: Five-coordinate complexes, adopting either square pyramidal or trigonal bipyramidal geometries, are also known, for instance, with Cu(II) and Zn(II). researchgate.netnih.govresearchgate.net A distorted square pyramidal geometry has been confirmed by single-crystal X-ray diffraction for a Cu(II) complex of a related hydrazone ligand. researchgate.netnih.gov

Tetrahedral Geometry: Four-coordinate complexes, particularly of Zn(II), can adopt a tetrahedral geometry. researchgate.net

Table 2: Common Geometries of Transition Metal Complexes with Hydrazone-Type Ligands

| Metal Ion | Coordination Number | Common Geometry |

| Ni(II) | 6 | Octahedral rsc.org |

| Co(II) | 6 | Octahedral rsc.org |

| Cu(II) | 5 | Square Pyramidal researchgate.netnih.gov |

| Zn(II) | 4, 5 | Tetrahedral, Trigonal Bipyramidal researchgate.net |

| Mn(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal semanticscholar.org |

| Pd(II) | 4 | Square Planar nih.gov |

| Pt(II) | 4 | Square Planar rsc.org |

| Fe(II) | 6 | Octahedral nih.gov |

| Ru(II) | 6 | Octahedral nih.gov |

Octahedral, Square Planar, and Other Geometries

No specific crystal structure or detailed spectroscopic data has been found in the searched literature to definitively determine the coordination geometries of metal complexes with the Hydrazinecarboxamide, N-(2-methoxyphenyl)- ligand.

Thermal Decomposition Pathways of Metal Complexes

No thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for metal complexes of Hydrazinecarboxamide, N-(2-methoxyphenyl)- has been found in the searched literature to describe their specific decomposition pathways.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Architectures

The hydrazinecarboxamide group is rich in hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms), making it a powerful motif for directing supramolecular assembly.

Intermolecular Hydrogen Bonding Networks (N-H…O, O-H…N, C-H…O, N-H…N)

Intermolecular hydrogen bonds are the primary drivers of the crystal lattice formation for many carboxamides.

N-H…O Interactions : The most prevalent and strongest hydrogen bonds expected are between the N-H groups of the hydrazinecarboxamide moiety and the carbonyl oxygen (C=O). In similar structures, these interactions often lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. These dimers can then act as building blocks for extended 1D chains or 2D sheets. The terminal NH₂ group provides additional donors to link these primary motifs.

C-H…O Interactions : Weaker C-H…O hydrogen bonds, involving aromatic C-H groups from the methoxyphenyl ring or the methoxy's methyl C-H groups as donors and the carbonyl oxygen as the acceptor, are also expected. While weaker, these interactions are numerous and play a significant role in the fine-tuning of the crystal packing.

| Potential Intermolecular Hydrogen Bond | Donor | Acceptor | Typical Motif |

| Strong | N-H (Amide/Hydrazine) | O=C (Carbonyl) | Dimers (R²₂(8)), Chains (C(4)) |

| Moderate | N-H (Amide/Hydrazine) | N (Hydrazine) | Chains, Sheets |

| Weak | C-H (Aromatic/Alkyl) | O=C (Carbonyl) | 3D Network Stabilization |

Aromatic Stacking Interactions and Pi-System Delocalization

The electron-rich 2-methoxyphenyl ring is expected to engage in various π-system interactions, which are crucial for stabilizing the crystal structure, often in concert with hydrogen bonding.

Parallel Slipped Pi-Pi Interactions

In crystals of aromatic compounds, face-to-face π-π stacking is often disfavored due to electrostatic repulsion. Instead, parallel-slipped (or offset) stacking is common. In this arrangement, the centroid of one aromatic ring is displaced relative to the centroid of a neighboring ring. This configuration maximizes attractive dispersion forces while minimizing repulsion. For Hydrazinecarboxamide, N-(2-methoxyphenyl)-, such interactions would occur between the methoxyphenyl rings of adjacent molecules, contributing to the formation of stacked columns or layers within the crystal lattice.

C=O…Pi Interactions

The carbonyl group (C=O) can interact with the π-system of the aromatic ring. The electron-rich oxygen atom can interact with the electropositive edge of the aromatic ring, while the electron-deficient carbon atom can interact with the electron-rich face of the π-system. This type of interaction would involve the carbonyl group of one molecule positioned over the methoxyphenyl ring of another, providing additional cohesion in the crystal structure.

C-H…Pi Interactions

C-H…π interactions involve a C-H bond (from either the aromatic ring or the methoxy (B1213986) group) acting as a weak acid, pointing towards the electron-rich face of a neighboring aromatic ring. These interactions are directional and play a key role in defining the precise orientation of molecules relative to one another, effectively linking the hydrogen-bonded networks. In related crystal structures, C-H...π interactions have been shown to augment more dominant hydrogen bonding and π-π stacking to form robust three-dimensional supramolecular architectures. nih.gov

| Interaction Type | Interacting Moieties | Geometric Feature |

| Parallel Slipped π-π | (2-methoxyphenyl) ↔ (2-methoxyphenyl) | Offset ring centroids |

| C=O…π | (C=O group) ↔ (2-methoxyphenyl ring) | Carbonyl positioned over aromatic face |

| C-H…π | (Aromatic/Methyl C-H) ↔ (2-methoxyphenyl ring) | C-H bond directed at π-face |

Crystal Engineering and Self-Assembly Phenomena

The molecular structure of Hydrazinecarboxamide, N-(2-methoxyphenyl)-, with its hydrogen bond donors (N-H groups) and acceptors (C=O group and the methoxy oxygen), provides the necessary functionalities for directed self-assembly. The interplay of these non-covalent interactions drives the organization of individual molecules into higher-order structures.

In the solid state, molecules of N-substituted hydrazinecarboxamides frequently assemble into predictable supramolecular motifs, primarily through hydrogen bonding. While the specific crystal structure of Hydrazinecarboxamide, N-(2-methoxyphenyl)- is not detailed in the available literature, the behavior of analogous compounds allows for the prediction of its self-assembly patterns.

A common and highly stable motif observed in related carboxamides is the formation of centrosymmetric dimers. rsc.orgnih.govresearchgate.net This arrangement is typically mediated by a pair of N-H···O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, resulting in a characteristic R²₂(8) ring motif. This robust supramolecular synthon is a cornerstone of crystal engineering for this class of compounds.

These primary dimer units can further self-assemble into one-dimensional chains. Such propagation can occur through various non-covalent interactions. For instance, weaker C-H···O or C-H···N hydrogen bonds can link the dimers in a linear fashion. nih.gov In some structures, π-π stacking interactions between the phenyl rings of adjacent dimers can also lead to the formation of chain-like assemblies. nih.gov

The extension of these interactions into a second dimension gives rise to supramolecular sheets. This can be achieved when chains are interconnected through additional hydrogen bonds or other directional interactions. rsc.orgnih.gov For example, N-H···N hydrogen bonds or further C-H···O interactions involving other parts of the molecule can link parallel chains, forming a two-dimensional network. The specific arrangement and connectivity within these sheets are influenced by the nature and position of substituents on the aryl ring.

Table 1: Common Supramolecular Motifs in N-Aryl Hydrazinecarboxamide Analogues

| Supramolecular Motif | Mediating Interactions | Typical Graph Set Notation |

| Dimer | N-H···O | R²₂(8) |

| Chain | C-H···O, C-H···N, π-π stacking | C(n) |

| Sheet | N-H···N, C-H···O | - |

The organization of one- or two-dimensional motifs into a three-dimensional architecture represents the highest level of supramolecular self-assembly in the crystalline state. While less common than lower-dimensional structures for simple organic molecules, the formation of 3D frameworks is possible through a network of directional and persistent non-covalent interactions.

In the case of hydrazinecarboxamide derivatives, the extension from sheets to a three-dimensional framework can be facilitated by several factors. The presence of multiple hydrogen bond donors and acceptors allows for the formation of a complex hydrogen-bonding network that can link supramolecular sheets in a layered fashion. For instance, in a hydrated crystal structure of a related compound, water molecules can act as bridges, forming O-H···O and O-H···N hydrogen bonds that connect different layers. researchgate.net

Table 2: Interactions Involved in the Formation of 3D Supramolecular Frameworks in Related Compounds

| Interaction Type | Description | Role in 3D Assembly |

| N-H···O | Strong hydrogen bond between amide N-H and carbonyl O. | Forms primary dimers and chains. |

| O-H···N/O | Hydrogen bonds involving solvent (e.g., water) molecules. | Acts as a bridge between layers/sheets. researchgate.net |

| C-H···O/N | Weaker hydrogen bonds. | Inter-chain or inter-sheet linking. |

| C-H···π | Weak interaction between a C-H bond and a π-system. | Influences the packing of aromatic rings and layers. |

| π-π Stacking | Interaction between aromatic rings. | Can contribute to the stabilization of layered structures. |

Advanced Chemical Applications and Functional Material Development

Design of Selective Chemical Sensors (e.g., for Metal Ions)

The ability of Hydrazinecarboxamide, N-(2-methoxyphenyl)- to act as a chelating agent is fundamental to its application in the design of chemical sensors, particularly for the detection of metal ions. The interaction between the ligand and a metal ion can induce a noticeable change in the physical or chemical properties of the system, such as a color change or a shift in fluorescence, allowing for qualitative and quantitative analysis.

Derivatives of hydrazinecarboxamide are known to form colored complexes with metal ions, a property that is highly valuable for the development of colorimetric chemosensors. nih.gov The core mechanism involves the coordination of the metal ion with the nitrogen and oxygen atoms of the hydrazinecarboxamide backbone. This coordination alters the electronic structure of the molecule, leading to a shift in its absorption spectrum, which is perceived as a change in color. mdpi.com Research on related compounds has shown that Schiff bases derived from hydrazides can be effective sensors for a variety of metal ions including Fe2+, Fe3+, Cr3+, and Hg2+. mdpi.com

Studies have demonstrated that 4-(2-Methoxyphenyl)hydrazine carboxamide can react with chlorides of cobalt(II), nickel(II), and copper(II) to form stable coordination compounds. researchgate.net This foundational research confirms the molecule's capacity to bind with transition metals, which is the primary requirement for a chemosensor. The selectivity of such sensors can be tuned by modifying the molecular structure, with the methoxy (B1213986) group on the phenyl ring influencing the electron density and steric environment around the binding sites, thereby affecting its affinity for different metal ions.

Table 1: Sensing Principles Based on Metal Ion Coordination

| Sensing Mechanism | Principle | Potential Analytes |

|---|---|---|

| Colorimetric Sensing | Formation of colored complexes upon binding with metal ions, causing a visible color change. | Transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺). researchgate.net |

Functional Components in Chemical Systems

Beyond discrete sensors, Hydrazinecarboxamide, N-(2-methoxyphenyl)- serves as a versatile functional component or building block in the construction of more complex chemical systems and materials. Its capacity for chelation allows it to be integrated into polymers, metal-organic frameworks (MOFs), or nanoparticles to impart specific functionalities.

As a polydentate ligand, it can bridge multiple metal centers, facilitating the assembly of supramolecular structures. semanticscholar.orgchemijournal.com These organized assemblies have applications in areas such as gas storage, separation, and molecular recognition. The methoxyphenyl group can further engage in non-covalent interactions like π-π stacking, which adds to the stability and structural diversity of the resulting materials.

The incorporation of such ligands into larger systems can create materials with responsive properties. For instance, a polymer functionalized with N-(2-methoxyphenyl)hydrazinecarboxamide could exhibit changes in its mechanical or optical properties upon exposure to specific metal ions, acting as a functional material for environmental monitoring or selective extraction processes.

Ligands for Catalytic Systems

The coordination chemistry of Hydrazinecarboxamide, N-(2-methoxyphenyl)- is central to its use in catalysis. By forming stable complexes with transition metals, it can serve as a ligand that modulates the metal center's reactivity, selectivity, and stability. nih.gov These metal complexes are often employed as catalysts in a variety of organic transformations.

Schiff bases and hydrazone ligands are of significant importance in coordination chemistry and have been extensively used to create catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.comnih.gov The nitrogen atom of the azomethine group and other nearby donor atoms coordinate with the metal ion, creating an active site for catalysis. mdpi.com

The reaction of 4-(2-Methoxyphenyl)hydrazine carboxamide with metals like copper(II), nickel(II), and cobalt(II) yields coordination compounds that are precursors to catalytically active species. researchgate.net For example, copper complexes derived from Schiff base ligands have been successfully immobilized on supports like graphene oxide and used as recyclable catalysts for the reduction of nitroaromatic compounds. ekb.eg Similarly, cobalt and zinc-based catalysts have been employed in the synthesis of other Schiff bases. kashanu.ac.ir The specific structure of the N-(2-methoxyphenyl) derivative influences the electronic and steric environment of the metal center, which in turn dictates the efficiency and selectivity of the catalytic process.

Table 2: Applications in Catalysis

| Catalytic Application | Role of Ligand | Metal Ion Examples |

|---|---|---|

| Reduction Reactions | Stabilizes the metal center and facilitates electron transfer. | Copper(II). ekb.eg |

| Condensation Reactions | Creates an active site for the formation of new bonds. | Cobalt(II), Zinc(II). kashanu.ac.ir |

Q & A

Q. What are the standard synthetic routes for preparing N-(2-methoxyphenyl)hydrazinecarboxamide and its derivatives?

Methodological Answer: The compound can be synthesized via condensation reactions between acid hydrazides and substituted isocyanates or aryl ketones. For example:

- Step 1: React N-phenylsemicarbazide (2 mmol) with 2-hydroxy-4-methoxybenzophenone (2 mmol) in methanol under acidic reflux (1 drop conc. HCl, 2 hours) .

- Step 2: Crystallize the product under controlled cooling to obtain the hydrazinecarboxamide derivative.

- Key Conditions: Methanol solvent, acidic pH, and reflux temperatures (60–80°C) are critical for yield optimization.

Q. How is the structural characterization of N-(2-methoxyphenyl)hydrazinecarboxamide performed?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Resolves bond lengths (e.g., C–C = 1.39–1.48 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

- Spectroscopy:

- Key Finding: The crystal lattice often features π-π stacking (centroid distances ~3.65 Å) and intramolecular hydrogen bonds stabilizing the planar structure .

Advanced Research Questions

Q. What metabolic pathways are involved in the hepatic processing of N-(2-methoxyphenyl) derivatives?

Methodological Answer:

Q. Metabolite Formation Table

| Substrate | Metabolite | Enzyme Responsible | Species |

|---|---|---|---|

| N-(2-Methoxyphenyl)hydroxylamine | o-Anisidine | CYP1A2, CYP2E1 | Rat, Rabbit |

| N-(2-Methoxyphenyl)hydroxylamine | o-Aminophenol | CYP1A2 | Rabbit |

Q. How do structural modifications influence the bioactivity of hydrazinecarboxamide derivatives?

Methodological Answer:

- Substitution Effects:

- Methoxy Position: 2-Methoxy groups enhance π-π interactions with aromatic residues in enzyme active sites (e.g., β-glucuronidase inhibition) .

- Phenyl Ring Halogenation: Chlorine substituents increase antifungal activity (e.g., triazole derivatives show IC₅₀ < 10 µM against Candida spp.) .

- Experimental Validation:

Q. What computational approaches predict the receptor-binding affinity of N-(2-methoxyphenyl)hydrazinecarboxamide analogs?

Methodological Answer:

Q. What safety precautions are recommended for handling N-(2-methoxyphenyl)hydrazinecarboxamide in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and N95 masks to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis due to potential release of volatile amines .

- Waste Disposal: Neutralize acidic byproducts with bicarbonate before incineration .

- Toxicity Data: Limited acute toxicity reported, but structural analogs show LD₅₀ > 500 mg/kg (oral, rat) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.